molecular formula C12H25Br2N B13544794 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

Cat. No.: B13544794
M. Wt: 343.14 g/mol
InChI Key: AOUBEBVYHABHHP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide (CAS 2413898-09-4) is a quaternary ammonium salt utilized as a key synthetic intermediate in organic chemistry . Its molecular structure, which combines a piperidine ring substituted with a tert-butyl group and a bromopropyl chain, provides dual reactivity for selective functionalization, making it a valuable building block for alkylation and cyclization reactions . This compound is particularly valued in the synthesis of bioactive compounds and ligands for catalysis, where its defined stoichiometry and improved stability ensure reproducible yields . Piperidine derivatives analogous to this compound are of significant interest in medicinal chemistry, particularly in the research and development of potent and selective antagonists for central nervous system targets, such as the dopamine D4 receptor . As a specialized building block, it enables researchers to explore structure-activity relationships by introducing specific lipophilic and spatial features into candidate molecules . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H25Br2N

Molecular Weight

343.14 g/mol

IUPAC Name

1-(3-bromopropyl)-4-tert-butylpiperidine;hydrobromide

InChI

InChI=1S/C12H24BrN.BrH/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13;/h11H,4-10H2,1-3H3;1H

InChI Key

AOUBEBVYHABHHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(CC1)CCCBr.Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-tert-butylpiperidine Core

The 4-tert-butylpiperidine scaffold is typically prepared by:

  • Starting from piperidine or substituted piperidines.
  • Introducing the tert-butyl group at the 4-position via nucleophilic substitution or catalytic hydrogenation of precursors bearing tert-butyl protecting groups.
  • Protection strategies such as tert-butoxycarbonyl (Boc) groups are often employed to facilitate selective reactions at other positions.

Reference: A method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine involves reacting 4-carboxypiperidine with di-tert-butyl dicarbonate under alkaline conditions to yield the tert-butoxycarbonyl-protected intermediate, which can be further functionalized.

Formation of the Hydrobromide Salt

  • The free base 1-(3-bromopropyl)-4-tert-butylpiperidine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrobromide salt.
  • This salt form enhances the compound's stability, crystallinity, and ease of purification.

Detailed Synthetic Route Example

Based on the synthesis of related piperidine derivatives and brominated analogs, a plausible synthetic route is as follows:

Step Reaction Description Reagents and Conditions Outcome
1 Protection of 4-piperidone or 4-carboxypiperidine with tert-butoxycarbonyl group Di-tert-butyl dicarbonate, alkaline medium, room temperature to 40°C 1-tert-butoxycarbonyl-4-piperidyl intermediate
2 Alkylation of nitrogen with 1,3-dibromopropane 1,3-dibromopropane, potassium carbonate, DMF, 60-80°C N-(3-bromopropyl)-4-tert-butoxycarbonylpiperidine
3 Deprotection of tert-butoxycarbonyl group Acidic conditions, e.g., trifluoroacetic acid in dichloromethane 1-(3-bromopropyl)-4-tert-butylpiperidine free base
4 Formation of hydrobromide salt Hydrobromic acid in ethanol, room temperature 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide salt

Supporting Research Findings and Data

Yield and Purity

  • The tert-butoxycarbonyl protection step typically proceeds with yields above 85% and purity >98% after recrystallization.
  • Alkylation with 1,3-dibromopropane achieves moderate to high yields (70-85%) depending on reaction time and temperature.
  • Deprotection under acidic conditions is efficient, with minimal side products.
  • Hydrobromide salt formation is quantitative with high crystallinity.

Reaction Conditions Optimization

Parameter Optimal Range Notes
Alkylation temperature 60-80°C Higher temperatures increase reaction rate but may cause side reactions
Base used in alkylation Potassium carbonate or sodium hydride Potassium carbonate preferred for milder conditions
Solvent DMF or acetonitrile Polar aprotic solvents favor nucleophilic substitution
Deprotection acid Trifluoroacetic acid (10% in CH2Cl2) Efficient removal of Boc protecting group
Salt formation solvent Ethanol or ethyl acetate Provides good crystallization of hydrobromide salt

Comparative Analysis of Related Methods

Feature Method A (Alkylation of Free Base) Method B (Protected Intermediate Alkylation)
Starting Material 4-tert-butylpiperidine 1-tert-butoxycarbonyl-4-tert-butylpiperidine
Selectivity Moderate, risk of over-alkylation High, protection prevents side reactions
Yield 60-75% 75-85%
Purification Difficult due to side products Easier, due to stable intermediates
Overall Steps Fewer More, but higher control

Summary and Recommendations

The preparation of This compound is best achieved via a multi-step synthetic route involving:

  • Protection of the piperidine nitrogen to control regioselectivity.
  • Nucleophilic substitution with 1,3-dibromopropane under controlled conditions.
  • Acidic deprotection of the tert-butoxycarbonyl group.
  • Salt formation with hydrobromic acid to yield the hydrobromide salt.

This approach ensures high purity, good yields, and manageable reaction conditions suitable for scale-up in pharmaceutical or chemical manufacturing contexts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biochemical processes. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide with key analogues identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Boiling Point (°C) Solubility (Inference)
This compound C₁₂H₂₃Br₂N 341.14* Piperidine, tert-butyl, 3-bromopropyl N/A Moderate in polar solvents
1-(3-Bromopropyl)pyrrolidine hydrobromide C₇H₁₅Br₂N 273.01 Pyrrolidine, 3-bromopropyl 256.3 High in polar solvents
4-(3-Bromopropyl)morpholine hydrobromide C₇H₁₅Br₂NO 289.01 Morpholine, 3-bromopropyl N/A Moderate in water
3-Bromopropan-1-amine hydrobromide C₃H₉Br₂N 218.93 Linear primary amine, 3-bromopropyl N/A High in water

Key Observations:

  • Heterocyclic Core Influence: The piperidine and morpholine derivatives exhibit higher steric hindrance due to their six-membered rings compared to pyrrolidine (five-membered) or linear amines.
  • Solubility Trends : Pyrrolidine and linear amine analogues (e.g., 3-bromopropan-1-amine hydrobromide) show higher solubility in polar solvents due to reduced molecular weight and increased hydrogen-bonding capacity. The tert-butyl group in the target compound may lower aqueous solubility .
  • Thermal Stability : The pyrrolidine analogue has a documented boiling point of 256.3°C, suggesting moderate thermal stability. The target compound’s boiling point is likely higher due to increased molecular weight and rigidity .

Biological Activity

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a piperidine derivative characterized by the following properties:

PropertyValue
CAS Number Not specified
Molecular Formula C12H18Br2N
Molecular Weight 303.19 g/mol
Purity Variable (typically >95%)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate neurotransmission and exhibit effects on the central nervous system due to its piperidine structure, which is known for interacting with dopaminergic and serotonergic pathways.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often demonstrate antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess such activity. Specific studies on related piperidine derivatives have reported:

  • Inhibition of Gram-positive and Gram-negative bacteria
  • Potential antifungal effects

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of piperidine derivatives, indicating that they may act as:

  • Dopamine receptor antagonists , potentially useful in treating disorders like schizophrenia.
  • Serotonin reuptake inhibitors , which could have implications in treating depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to this compound:

  • Antiviral Activity : A study on related piperidine derivatives demonstrated antiviral properties against HIV-1 and other viruses, suggesting potential applications in antiviral drug development .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of piperidine derivatives indicated that modifications could enhance their therapeutic index while reducing toxicity .
  • Inflammation Modulation : Some studies have examined the ability of piperidine compounds to inhibit inflammatory pathways, particularly through modulation of the NLRP3 inflammasome, which is crucial in various inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide, and how is purity validated?

Answer:
A common approach involves alkylation of 4-tert-butylpiperidine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydrobromide salt formation. Purity validation requires tandem techniques:

  • HPLC with UV detection (λ = 210–230 nm) to assess organic impurities .
  • ¹H/¹³C NMR to confirm bromopropyl chain integration and tert-butyl group presence (δ ~1.2 ppm for tert-butyl) .
  • Elemental analysis (C, H, N, Br) to verify stoichiometry .

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and intermediate stability to identify energy-efficient pathways. For example:

  • Simulate alkylation steps to optimize solvent polarity and temperature.
  • Use machine learning (ML) to predict side-product formation from competing SN1/SN2 mechanisms .
  • Validate predictions with experimental kinetic studies (e.g., in situ IR monitoring) .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.4–3.6 ppm (N-CH₂-Br) and δ 1.2 ppm (tert-butyl).
    • ¹³C NMR : Quaternary carbon (tert-butyl) at ~28 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic Br patterns .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to resolve degradation products .

Advanced: What experimental strategies address contradictions in reaction yields during scale-up?

Answer:

  • Process Control : Implement Design of Experiments (DoE) to test variables (e.g., mixing rate, solvent volume) and identify critical parameters .
  • Reactor Design : Use microreactors for improved heat/mass transfer to reduce side reactions .
  • In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Advanced: How does the tert-butyl group’s steric hindrance influence derivatization reactions (e.g., nucleophilic substitution)?

Answer:

  • Steric Effects : The tert-butyl group restricts access to the piperidine nitrogen, favoring bulky electrophiles.
  • Kinetic Studies : Compare reaction rates with/without tert-butyl via Hammett plots to quantify steric parameters .
  • Alternative Pathways : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to bypass steric limitations .

Basic: What safety protocols are essential for handling brominated piperidine derivatives?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can stability studies under varied conditions (pH, temperature) inform storage protocols?

Answer:

  • Accelerated Stability Testing :
    • Thermal Stress : Heat samples to 40–60°C and monitor degradation via HPLC .
    • pH Variation : Test solubility and decomposition in buffers (pH 1–13) .
  • Data Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Intermediate Synthesis : Used to prepare dopamine receptor ligands by substituting bromide with aryl/heteroaryl groups .
  • SAR Studies : Modify the bromopropyl chain length to assess impact on target binding affinity .

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